molecular formula C13H12N2O4 B1333712 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid CAS No. 386715-40-8

4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid

Cat. No. B1333712
CAS RN: 386715-40-8
M. Wt: 260.24 g/mol
InChI Key: ARKCVXXCSBFGDT-UHFFFAOYSA-N
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Description

4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid is a chemical compound that has been referenced in various studies for its potential applications in the medical and agricultural fields. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The dimethoxy groups at the 4 and 6 positions on the pyrimidine ring suggest increased solubility and potential for further chemical modifications.

Synthesis Analysis

The synthesis of related compounds has been described in several studies. For instance, a compound with a similar pyrimidine structure was synthesized by reacting 2-methylsulfonyl4, 6-dimethoxypyrimidine with 2,4- and 2,6-dihydroxy benzoic acid in the presence of potassium carbonate and potassium hydroxide . Another study reported the synthesis of a compound by reacting 2-(4,6-dimethoxypyrimidin-2-ylsulfanyl)benzoic acid with aniline, indicating the versatility of the benzoic acid moiety in forming amide bonds .

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid has been characterized using various spectroscopic techniques. For example, the structure of a benzamide derivative was elucidated using single-crystal X-ray diffraction, which revealed a U-shaped conformation . Similarly, the crystal structure of another derivative was determined, showing different planes within the molecule forming a boat-like conformation .

Chemical Reactions Analysis

The benzoic acid moiety in the compound is a versatile functional group that can undergo various chemical reactions. It can be transformed into amides, esters, and other derivatives, which can be used in the synthesis of more complex molecules. For instance, the reaction of the benzoic acid derivative with aniline to form a benzamide linkage demonstrates the reactivity of the carboxylic acid group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid and its derivatives can be inferred from related compounds. The presence of dimethoxy groups is likely to affect the solubility and reactivity of the molecule. The crystallographic studies provide insights into the solid-state conformation, which can influence the compound's reactivity and interaction with other molecules .

Scientific Research Applications

Herbicide Research and Soil Metabolism

4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid is primarily recognized for its involvement in herbicide research, specifically as a degradation product or intermediate in the metabolic pathways of novel broad-spectrum herbicides. Studies reveal intricate details about its transformation and degradation in soil, contributing to our understanding of its environmental behavior and fate.

  • Soil Metabolism of Novel Herbicides

    The compound is part of the soil metabolism study of ZJ0273, a novel herbicide. In aerobic soils, it's identified as one of the degradation intermediates, indicating two major degradation pathways involving hydrolysis, oxidation, and biochemical degradation. This research underlines the complex interactions and transformations of herbicidal substances in environmental contexts (Haiyan et al., 2010).

  • Degradation by Soil Bacteria

    Amycolatopsis sp. M3-1, a soil bacterium, can utilize ZJ0273 as a carbon source, leading to the formation of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid as a metabolite. This research offers insights into the biodegradation process of herbicides and the potential of using specific bacterial strains for bioremediation purposes (Cai et al., 2012).

Synthesis and Chemical Properties

The chemical synthesis and properties of compounds related to 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid are vital for exploring its potential applications in various fields, including agriculture and pharmaceuticals.

  • Chemical Synthesis and Herbicidal Activity

    Research delves into the synthesis of potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, showcasing its herbicidal activity. This highlights the compound's relevance in the agricultural sector, specifically in the development of effective herbicides (Waghmare et al., 2013).

  • Crystal Structure Analysis

    The crystal structure of related compounds provides insights into their chemical conformation and potential interactions, crucial for understanding their behavior and functionality in different applications (Wu et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

4-(4,6-dimethoxypyrimidin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-18-10-7-11(19-2)15-12(14-10)8-3-5-9(6-4-8)13(16)17/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKCVXXCSBFGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C2=CC=C(C=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371207
Record name 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid

CAS RN

386715-40-8
Record name 4-(4,6-Dimethoxy-2-pyrimidinyl)benzoic acid
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Record name 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid
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